molecular formula C22H28O9 B1255055 2-[1-(3,5-Dimethoxyphenyl)-2-hydroxy-2-phenylethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[1-(3,5-Dimethoxyphenyl)-2-hydroxy-2-phenylethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B1255055
M. Wt: 436.5 g/mol
InChI Key: CCGODXURPZCVAL-UHFFFAOYSA-N
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Description

2-[1-(3,5-Dimethoxyphenyl)-2-hydroxy-2-phenylethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Stemona tuberosa with data available.

Scientific Research Applications

Photoluminescent Properties

The compound's derivatives exhibit photoluminescent properties. For instance, studies have shown that polymers incorporating similar structures demonstrate UV−vis absorbances and fluorescence emissions, which are influenced by hydrogen-bond-assisted interactions in the solid state, offering potential applications in materials science and photonics (Sierra & Lahti, 2004).

Synthesis Methods

Research on 2-acetoxy-l, 3-dicarbonyl compounds, closely related to the target compound, outlines various synthesis methods. These methods yield compounds like ethyl 5-phenyl-2-acetoxy-3-oxopentanoate, which have significance in organic chemistry and pharmaceuticals (Sugiyama et al., 1967).

Ligand Preparation

Compounds structurally similar to the target chemical have been used in preparing ligands with multiple coordination sites. These ligands, due to their complex structure, are useful in coordination chemistry and could have implications in catalysis or metal ion binding (Ghaffarinia & Golchoubian, 2005).

Lignin Model Studies

This chemical structure is also relevant in the study of lignin models, which are crucial in understanding the chemical behavior of lignin in processes like pulping and bleaching. Lignin model studies give insights into the bioconversion of lignin and its applications in biofuel production and material science (Li et al., 1996; Stomberg & Lundquist, 1989; Li & Lundquist, 1999).

Electron Transfer Reactions

Research into electron-transfer reactions of diarylethylenes, which share similarities with the target compound, provides insights into chemical reactivity and potential applications in photochemistry and organic synthesis (Mattes & Farid, 1986).

Blood Glucose Regulation

A structurally related compound, 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol, has been studied for its potential role in blood glucose regulation, indicating possible applications in diabetes management and pharmaceutical research (Muthusamy & Krishnasamy, 2016).

Dental Composite Development

Related compounds have been used in the development of novel dental composites, suggesting that derivatives of the target compound could have applications in dental material science (Pereira et al., 2002).

Properties

Molecular Formula

C22H28O9

Molecular Weight

436.5 g/mol

IUPAC Name

2-[1-(3,5-dimethoxyphenyl)-2-hydroxy-2-phenylethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C22H28O9/c1-28-14-8-13(9-15(10-14)29-2)21(17(24)12-6-4-3-5-7-12)31-22-20(27)19(26)18(25)16(11-23)30-22/h3-10,16-27H,11H2,1-2H3

InChI Key

CCGODXURPZCVAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(C(C2=CC=CC=C2)O)OC3C(C(C(C(O3)CO)O)O)O)OC

synonyms

stilbostemin I 2''-beta-D-glucopyranoside
stilbostemin I pyranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(3,5-Dimethoxyphenyl)-2-hydroxy-2-phenylethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 2
2-[1-(3,5-Dimethoxyphenyl)-2-hydroxy-2-phenylethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 3
2-[1-(3,5-Dimethoxyphenyl)-2-hydroxy-2-phenylethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 4
2-[1-(3,5-Dimethoxyphenyl)-2-hydroxy-2-phenylethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 5
2-[1-(3,5-Dimethoxyphenyl)-2-hydroxy-2-phenylethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 6
2-[1-(3,5-Dimethoxyphenyl)-2-hydroxy-2-phenylethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

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